![molecular formula C21H10Cl2N4O3 B12897750 1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide](/img/structure/B12897750.png)
1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide is a complex organic compound belonging to the indolocarbazole family. This compound is known for its unique structure, which includes multiple fused rings and chlorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide typically involves multiple steps, starting from simpler indole derivatives. One common method involves the condensation of isatin with o-phenylenediamine, followed by cyclization and chlorination reactions . The reaction conditions often require the use of strong acids, such as hydrochloric acid, and high temperatures to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted indolocarbazole derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Due to its anticancer properties, it is being investigated as a potential chemotherapeutic agent.
Mécanisme D'action
The mechanism of action of 1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to the ATP-binding site of kinases is a key factor in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolo[2,3-a]carbazole: A closely related compound with similar biological properties.
Indolo[2,3-b]carbazole: Another isomer with distinct chemical and biological characteristics.
Indolo[2,3-c]carbazole: Known for its antiviral and antibacterial activities.
Uniqueness
1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide stands out due to its specific substitution pattern and the presence of chlorine atoms, which can enhance its reactivity and biological activity. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C21H10Cl2N4O3 |
|---|---|
Poids moléculaire |
437.2 g/mol |
Nom IUPAC |
5,21-dichloro-12,14-dioxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-13-carboxamide |
InChI |
InChI=1S/C21H10Cl2N4O3/c22-9-5-1-3-7-11-13-14(20(29)27(19(13)28)21(24)30)12-8-4-2-6-10(23)16(8)26-18(12)17(11)25-15(7)9/h1-6,25-26H,(H2,24,30) |
Clé InChI |
IREGKLXRGYDKDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)C(=O)N)C6=C(N4)C(=CC=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


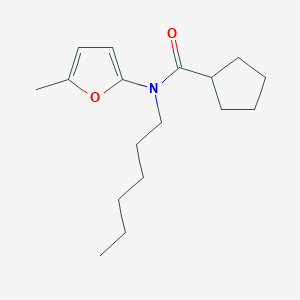
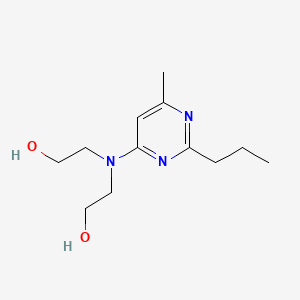
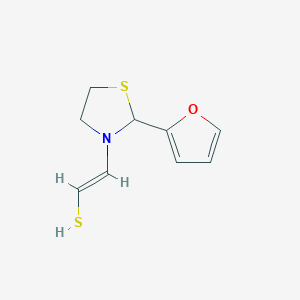
![3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12897679.png)
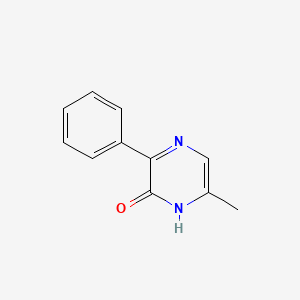
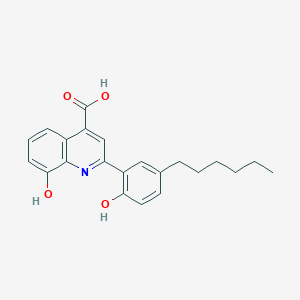

![N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide](/img/structure/B12897706.png)
![3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12897713.png)


![1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12897728.png)
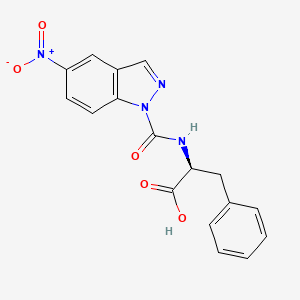
![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)
